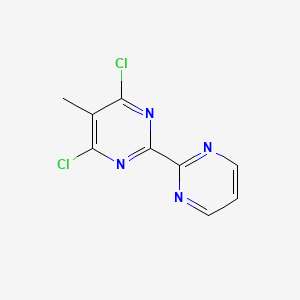
4,6-二氯-5-甲基-2-嘧啶-2-基嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are essential components of nucleic acids, and their derivatives have significant applications in medicinal chemistry, agriculture, and material science. This compound, characterized by its two chlorine atoms and a methyl group attached to the pyrimidine ring, exhibits unique chemical properties that make it valuable for various scientific and industrial applications.
科学研究应用
4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine has a wide range of applications in scientific research:
作用机制
Pharmacokinetics
These properties are critical for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As a pyrimidine derivative, it may potentially influence nucleic acid synthesis and other cellular functions . .
生化分析
Biochemical Properties
4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis, leading to alterations in DNA and RNA synthesis . Additionally, 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine can bind to specific proteins, modulating their activity and impacting cellular signaling pathways .
Cellular Effects
The effects of 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Furthermore, 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their structure and function. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with thionyl chloride in the presence of a chlorination catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired dichlorinated product .
Industrial Production Methods: For industrial-scale production, the process involves feeding formamide, absolute ethyl alcohol, and sodium ethoxide into a reaction vessel. Diethyl malonate is then added dropwise, followed by refluxing and maintaining the temperature. After the reaction, hydrochloric acid is added to adjust the pH, and the product is isolated by centrifugation and drying .
化学反应分析
Types of Reactions: 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be modified under appropriate conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation, but common oxidizing agents include potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products:
相似化合物的比较
2,4-Dichloro-5-methylpyrimidine: This compound is structurally similar but lacks the additional pyrimidine ring, which can affect its reactivity and applications.
4,6-Dichloro-2-(methylthio)pyrimidine: Another related compound with a methylthio group instead of a methyl group, leading to different chemical properties and uses.
Uniqueness: 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
属性
IUPAC Name |
4,6-dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4/c1-5-6(10)14-9(15-7(5)11)8-12-3-2-4-13-8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDCLQXMHQXGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=NC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2509818.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2509819.png)
![N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2509820.png)



![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509827.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide](/img/structure/B2509829.png)
![2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2509831.png)

![2-({[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine](/img/structure/B2509835.png)

